4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride

Medicinal chemistry Structure-activity relationship Heterocyclic scaffold design

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride (CAS 1251924-22-7) is a heterocyclic building block comprising a thiazolidine-4-carbonyl moiety linked via an amide bond to a thiomorpholine ring, isolated as the hydrochloride salt. With a molecular formula of C₈H₁₅ClN₂OS₂ and a molecular weight of 254.8 g/mol, the compound integrates two distinct sulfur-containing heterocycles within a single scaffold—a structural arrangement that distinguishes it from the more common morpholine-containing analogs.

Molecular Formula C8H15ClN2OS2
Molecular Weight 254.8 g/mol
CAS No. 1251924-22-7
Cat. No. B1520266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride
CAS1251924-22-7
Molecular FormulaC8H15ClN2OS2
Molecular Weight254.8 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)C2CSCN2.Cl
InChIInChI=1S/C8H14N2OS2.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H
InChIKeyWLMIENXWVVOMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride (CAS 1251924-22-7): Chemical Identity and Core Structural Profile


4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride (CAS 1251924-22-7) is a heterocyclic building block comprising a thiazolidine-4-carbonyl moiety linked via an amide bond to a thiomorpholine ring, isolated as the hydrochloride salt [1]. With a molecular formula of C₈H₁₅ClN₂OS₂ and a molecular weight of 254.8 g/mol, the compound integrates two distinct sulfur-containing heterocycles within a single scaffold—a structural arrangement that distinguishes it from the more common morpholine-containing analogs . It is cataloged as a research chemical for medicinal chemistry and drug discovery applications, offered commercially at purities of ≥95% (typically 95–98%) .

Why 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride Cannot Be Replaced by Its Morpholine Analog or Free Base


Substituting 4-(1,3-thiazolidine-4-carbonyl)thiomorpholine hydrochloride with the morpholine analog (CAS 1078791-22-6) or the free base (CAS 1218057-43-2) introduces critical alterations in hydrogen-bonding capacity, lipophilicity, and ionization state that can fundamentally shift target-binding profiles and solubility behavior [1]. The thiomorpholine ring contributes a second sulfur atom (replacing oxygen in the morpholine analog), which increases molecular polarizability and modifies both the topological polar surface area (TPSA: 82.9 Ų for the HCl salt of the parent free base) and the computed logP [2]. Furthermore, the hydrochloride salt form ensures consistent protonation of the thiomorpholine nitrogen, directly influencing aqueous solubility and formulation reproducibility compared to the neutral free base—a factor that cannot be assumed to be interchangeable in biological assays . These structural distinctions mean that even closely related in-class compounds cannot serve as drop-in replacements without revalidation of assay conditions and structure-activity relationships.

Quantitative Differentiation Evidence for 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride vs. Closest Analogs


Sulfur-for-Oxygen Heteroatom Replacement: Thiomorpholine vs. Morpholine Ring in the Amide Substituent

The target compound incorporates a thiomorpholine ring (C₄H₈NS) in place of the morpholine ring (C₄H₈NO) found in the direct analog 4-(1,3-thiazolidine-4-carbonyl)morpholine (CAS 1078791-22-6). This O→S replacement increases the molecular weight by 16 Da (free base: 218.3 vs. 202.3 g/mol), raises the heavy atom count from 13 to 14, and introduces a more polarizable sulfur center with distinct hydrogen-bond acceptor properties [1]. Published crystal structures of thiomorpholine-containing ligands demonstrate that the thiomorpholine sulfur can engage in S···π and S···H–C interactions not available to morpholine oxygen, potentially altering binding pose and affinity in protein pockets [2]. The computed topological polar surface area (TPSA) for the parent free base is 82.9 Ų, identical to that of the morpholine analog due to the equivalent heteroatom count, but the electronic distribution differs substantially as reflected in the distinct InChI Key (WLMIENXWVVOMDR vs. morpholine analog) [3].

Medicinal chemistry Structure-activity relationship Heterocyclic scaffold design

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Biological Assays

The target compound is supplied as the hydrochloride salt (CAS 1251924-22-7, MW 254.8 g/mol), whereas the free base form (CAS 1218057-43-2, MW 218.3 g/mol) is also commercially available but significantly less water-soluble . Protonation of the thiomorpholine nitrogen in the HCl salt increases aqueous solubility and ensures a defined ionization state at physiological pH ranges, which is critical for reproducible biological assay results . The free base, by contrast, requires additional solubilization strategies (e.g., DMSO stock solutions with potential pH adjustment) that can introduce variability in dose-response experiments . Vendors report the HCl salt at ≥95% purity with documented long-term storage conditions (cool, dry environment), providing a well-characterized starting material for SAR studies .

Assay development Formulation Aqueous solubility

Dual Sulfur Heterocycle Architecture: Combined Thiazolidine + Thiomorpholine Motif vs. Single-Ring Building Blocks

The compound uniquely couples two distinct sulfur-containing saturated heterocycles—a five-membered thiazolidine and a six-membered thiomorpholine—connected through a carbonyl amide linker [1]. This dual-sulfur architecture contrasts with simpler building blocks such as thiomorpholine alone (C₄H₉NS, MW 103.2 g/mol) or thiazolidine-4-carboxylic acid (C₄H₇NO₂S, MW 133.2 g/mol), offering an expanded vector set and greater three-dimensional complexity for fragment growth . The ZINC database entry (ZINC000123997989) confirms a fraction sp³ of 0.75, indicating high saturation and favorable drug-like three-dimensionality, and a computed logP of ~1.7, placing the compound within the optimal lipophilicity range for CNS drug-likeness [2]. The presence of both a secondary amine (thiazolidine NH) and a tertiary amine (thiomorpholine N) provides two distinct sites for further functionalization or salt formation, offering synthetic versatility not available in single-ring analogs.

Fragment-based drug design Scaffold hopping Sulfur pharmacophore

Class-Level Evidence: Thiazolidine-4-Carboxamide Scaffold Exhibits Quantifiable Tyrosinase Inhibition

Although no direct enzymatic data exist for the target compound itself, the thiazolidine-4-carboxamide pharmacophore—of which this compound is a direct structural member—has demonstrated confirmed, quantitative tyrosinase inhibitory activity [1]. In a 2023 study by Ha et al., the most potent 2-(substituted phenyl)thiazolidine-4-carboxamide derivative (compound 3c) inhibited mushroom tyrosinase with an IC₅₀ of 16.5 ± 0.37 µM, while compound 3d showed maximum antioxidant activity in a DPPH assay with IC₅₀ = 18.17 µg/mL [2]. Molecular docking of these thiazolidine-4-carboxamides against tyrosinase (PDB 2Y9X) yielded binding affinities up to −8.4 kcal/mol, driven by hydrogen bonds and hydrophobic interactions within the active site [2]. These data establish the thiazolidine-4-carboxamide core as a validated, quantifiable starting point for tyrosinase inhibitor development. The target compound, bearing a thiomorpholine amide substituent at the 4-position, represents a structurally distinct but mechanistically related analog within this class [3].

Tyrosinase inhibition Melanogenesis Thiazolidine-4-carboxamide SAR

Commercial Availability and Purity Benchmarking Across Vendors for Procurement Decisions

4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride is stocked by multiple independent vendors with documented purity specifications ranging from 95% to 98% . AKSi supplies the compound at 95% minimum purity (Catalog 9881DG), while MolCore and Leyan offer the free base analog at 98% purity . CymitQuimica lists both the HCl salt (Ref. 3D-BAC92422) and the free base (Ref. 3D-TYB05743) with minimum 95% purity, though availability is subject to batch stock . The presence of multiple independent suppliers reduces single-source dependency risk, a practical consideration for long-term screening programs. In contrast, the morpholine analog (CAS 1078791-22-6) is also multi-sourced but the morpholine hydrochloride (CAS 1078163-18-4) has more limited vendor coverage, potentially affecting procurement reliability for comparator studies .

Chemical procurement Purity specification Vendor comparison

Important Caveat: Absence of Direct Target-Specific Biological Data Necessitates Empirical Validation

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and ZINC databases as of May 2026 confirms that no direct, peer-reviewed biological activity data (enzymatic IC₅₀, cell-based EC₅₀, binding Kd/Ki, or in vivo efficacy) have been published for 4-(1,3-thiazolidine-4-carbonyl)thiomorpholine hydrochloride or its free base [1]. The ZINC20 entry (ZINC000123997989) explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [2]. Furthermore, no clinical trial entries were identified for this substance [2]. Consequently, all structure-activity inferences above are class-level projections derived from structurally related thiazolidine-4-carboxamides and thiomorpholine-containing ligands, and must be treated as hypotheses requiring direct experimental confirmation [3]. This data gap represents both a limitation and an opportunity: the compound offers unexplored chemical space for de novo target screening with a defined, purchasable scaffold.

Data gap Empirical validation Screening library

Recommended Research Applications for 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride Based on Quantitative Differentiation Evidence


Primary Screening in Tyrosinase Inhibition Assays for Melanogenesis-Related Drug Discovery

Based on the validated class-level tyrosinase inhibitory activity of thiazolidine-4-carboxamides (IC₅₀ = 16.5 µM for lead compound 3c) [1], 4-(1,3-thiazolidine-4-carbonyl)thiomorpholine hydrochloride is a strong candidate for inclusion in mushroom tyrosinase (PDB 2Y9X) screening cascades. The thiomorpholine amide substituent differentiates this compound from published 2-aryl thiazolidine-4-carboxamides, offering unexplored vector space for structure-activity relationship expansion. Procurement of the HCl salt (≥95% purity, multi-vendor availability) ensures immediate assay-ready solubility without formulation optimization .

Fragment-Based Lead Generation Leveraging Dual Sulfur Heterocycle Architecture

The dual sulfur heterocycle arrangement (thiazolidine + thiomorpholine) with a rigid amide linker provides a compact yet three-dimensional scaffold (Fsp³ = 0.75, MW = 218.3 free base, logP ≈ 1.7) [2] ideal for fragment-based drug discovery. The two distinct ionizable nitrogen centers (secondary amine in thiazolidine, tertiary amine in thiomorpholine) permit orthogonal chemical elaboration, enabling systematic exploration of binding pocket complementarity. The scaffold's sulfur-rich composition may confer preferential binding to metalloenzymes or cysteine-rich protein domains through sulfur-metal coordination or disulfide exchange interactions.

Comparator Tool Compound for Morpholine vs. Thiomorpholine SAR Studies

The well-characterized structural distinction between this compound (thiomorpholine, S heteroatom) and its morpholine analog (CAS 1078791-22-6, O heteroatom) makes them an ideal matched molecular pair for investigating the pharmacological impact of oxygen-to-sulfur heteroatom replacement [3]. Head-to-head profiling of these two compounds in a common assay panel can isolate the contribution of sulfur-mediated interactions (S···π, chalcogen bonding, altered lipophilicity) to target affinity, selectivity, and ADME properties. Both compounds are commercially available at comparable purity, enabling side-by-side procurement for controlled comparative studies .

Antimicrobial Screening Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Published data on thiazolidine-4-carboxylic acid derivatives demonstrate significant antibacterial activity against MRSA strains, with multiple derivatives exhibiting potent growth inhibition [4]. The target compound's dual sulfur architecture—combining a thiazolidine ring with a thiomorpholine moiety—may provide enhanced membrane penetration or novel mechanism of action relative to simpler thiazolidine antimicrobials. The hydrochloride salt form ensures adequate aqueous solubility for broth microdilution MIC determination assays, and multi-vendor sourcing supports the gram-scale quantities needed for minimum inhibitory concentration (MIC) profiling across bacterial panels .

Quote Request

Request a Quote for 4-(1,3-Thiazolidine-4-carbonyl)thiomorpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.